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Bacterial Sortase Substrate III, Abz/DNP

Cat. No.: B1574871
M. Wt: 928.00
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Description

Contextualization within Bacterial Sortase Enzyme Biochemistry

In the field of microbiology, particularly concerning Gram-positive bacteria, sortase enzymes play a pivotal role in virulence and survival. nih.govnih.gov These enzymes are membrane-anchored transpeptidases that are responsible for covalently attaching a wide array of surface proteins to the peptidoglycan cell wall. nih.govnih.gov These anchored proteins are often crucial for host-pathogen interactions, mediating processes such as adhesion to host tissues, invasion, and evasion of the host immune system. nih.govwikipedia.orgnih.gov

The canonical sortase, Sortase A (SrtA), recognizes a specific amino acid sequence motif, most commonly LPXTG (Leu-Pro-X-Thr-Gly), located at the C-terminus of its substrate proteins. wikipedia.orggenscript.comwatsonbio.com The enzymatic reaction proceeds through a transpeptidation mechanism. frontiersin.org First, the sortase enzyme cleaves the peptide bond between the threonine (Thr) and glycine (B1666218) (Gly) residues of the LPXTG motif. wikipedia.orgfrontiersin.orgyoutube.com This cleavage results in the formation of a covalent thioacyl intermediate between the threonine of the substrate protein and a conserved cysteine residue in the active site of the sortase enzyme. wikipedia.orgnih.gov In the final step, this intermediate is resolved by a nucleophilic attack from the amino group of the pentaglycine (B1581309) cross-bridge in the bacterial cell wall precursor, Lipid II. frontiersin.orgnih.gov This results in the formation of a stable amide bond, securely anchoring the protein to the cell surface. wikipedia.orgyoutube.com

Given their external location on the cell membrane and their critical role in displaying virulence factors, sortase enzymes have emerged as attractive targets for the development of novel anti-infective therapies. nih.govnih.govnih.gov

Rationale for Fluorogenic Substrate Design in Enzymatic Assays

To study enzyme function and identify potential inhibitors, researchers require sensitive and continuous assays. Fluorogenic substrates are powerful tools in biochemistry designed for this purpose, enabling real-time monitoring of enzymatic reactions. scbt.com These substrates are engineered molecules that become fluorescent only after being acted upon by a specific enzyme. scbt.com

Bacterial Sortase Substrate III, Abz/DNP is a classic example of an internally quenched fluorescent peptide designed based on the principle of Förster Resonance Energy Transfer (FRET). medchemexpress.comeurogentec.com It consists of a short peptide sequence that mimics the natural sortase recognition motif, flanked by a fluorophore and a quencher molecule. nih.gov

Fluorophore: 2-aminobenzoyl (Abz)

Quencher: 2,4-dinitrophenyl (Dnp)

In the intact peptide substrate, the Abz and Dnp molecules are in close proximity. The Dnp group effectively quenches, or suppresses, the fluorescence of the Abz group. nih.gov When a functional sortase enzyme recognizes and cleaves the peptide sequence, the fluorophore and the quencher are separated. eurogentec.com This separation eliminates the quenching effect, leading to a measurable increase in fluorescence intensity. nih.gov

This change in fluorescence can be monitored with a fluorometer, typically at an excitation wavelength (λex) of approximately 320 nm and an emission wavelength (λem) of around 420 nm. medchemexpress.comeurogentec.commedchemexpress.com The rate of fluorescence increase is directly proportional to the rate of substrate cleavage, allowing for precise determination of enzyme activity and kinetics. This methodology is particularly well-suited for high-throughput screening (HTS) applications aimed at discovering new sortase inhibitors. scbt.com

Historical Development and Significance as a Research Probe

The development of synthetic probes like this compound marked a significant advancement in the study of sortase enzymes. Its design, featuring the Abz-LPETG-Dap(DNP)-NH2 sequence (or minor variations), was specifically engineered to mimic the natural LPXTG sorting signal recognized by Staphylococcus aureus Sortase A, the most well-characterized member of the sortase family. genscript.comeurogentec.comtargetmol.com

The creation of this FRET-based substrate provided a robust and quantitative method for studying sortase function in vitro. It has become a standard reagent in the field and is critical for several key research applications:

Enzyme Kinetics: It allows for the detailed characterization of the kinetic parameters of sortase enzymes, such as the Michaelis constant (K_m) and the catalytic rate (k_cat). nih.govnih.gov

Inhibitor Screening: The substrate is widely used in assays to screen for and characterize the potency of small molecule inhibitors of sortase, which is a crucial step in the development of antivirulence drugs. nih.govnih.gov

Specificity Studies: Researchers use this probe and its variants to investigate the substrate specificity of different sortases from various bacterial species or to analyze the effects of mutations on enzyme function. nih.govnih.gov

The utility of this compound as a research probe has been fundamental to deepening the understanding of bacterial cell wall biology and accelerating the search for new strategies to combat pathogenic bacteria.

Data Tables

Table 1: Properties of this compound

Property Description Reference
Substrate Type Internally quenched fluorescent peptide (FRET substrate) medchemexpress.comeurogentec.com
Core Peptide Sequence LPETG (mimics the canonical LPXTG motif) genscript.comeurogentec.com
Fluorophore (Donor) Abz (2-aminobenzoyl) eurogentec.comnih.gov
Quencher (Acceptor) Dnp (2,4-dinitrophenyl) eurogentec.comnih.gov
Typical Excitation λ ~320 nm medchemexpress.comeurogentec.commedchemexpress.com
Typical Emission λ ~420 nm medchemexpress.comeurogentec.commedchemexpress.com
Target Enzyme Primarily Sortase A (SrtA) and related class A sortases genscript.comwatsonbio.comtargetmol.com

| Application | Enzyme activity assays, kinetic studies, inhibitor screening | nih.govanaspec.com |

Table 2: Compound Names Mentioned

Compound Name
This compound
2-aminobenzoyl (Abz)
2,4-dinitrophenyl (Dnp)
Lipid II

Properties

Molecular Formula

C₄₁H₅₇N₁₁O₁₄

Molecular Weight

928.00

sequence

One Letter Code: Abz-LPETG-K(Dnp)-NH2

Origin of Product

United States

Mechanistic Elucidation of Sortase Catalyzed Reactions Utilized by Abz/dnp Substrate

Fundamental Principles of Sortase A Transpeptidation

Sortase A (SrtA), a cysteine transpeptidase found in Gram-positive bacteria, plays a crucial role in covalently anchoring surface proteins to the cell wall peptidoglycan. wikipedia.orgnih.gov This process is vital for bacterial virulence, adhesion, and immune evasion. nih.govyoutube.com The catalytic mechanism of SrtA involves a two-step transpeptidation reaction.

Recognition of the LPXTG Motif and its Cleavage Site

The canonical substrate for many sortases, including the well-studied SrtA from Staphylococcus aureus, contains a conserved C-terminal sorting signal characterized by the LPXTG motif, where 'X' can be any amino acid. wikipedia.orgnih.gov This motif is followed by a hydrophobic domain and a positively charged tail that anchors the substrate protein in the bacterial membrane. nih.gov

Sortase A specifically recognizes and binds to this LPXTG motif. acs.org The enzyme's active site contains a critical cysteine residue (Cys184 in S. aureus SrtA) and a histidine residue (His120 in S. aureus SrtA). nih.gov The catalytic process is initiated by a nucleophilic attack of the Cys184 thiol on the peptide bond between the threonine (T) and glycine (B1666218) (G) residues of the LPXTG motif. nih.govresearchgate.net This results in the cleavage of the substrate and the formation of a covalent acyl-enzyme intermediate, where the threonine is transiently linked to the enzyme via a thioester bond. nih.govdoi.org

The specificity of this recognition and cleavage is paramount for the proper display of surface proteins. Different classes of sortases can recognize variations of this motif, allowing for the controlled anchoring of a diverse array of proteins. nih.govrsc.org

Amide Bond Formation with Nucleophilic Acceptors

The second step of the transpeptidation reaction involves the resolution of the acyl-enzyme intermediate. acs.org This occurs when a suitable nucleophile attacks the thioester bond. In the context of the bacterial cell wall, the primary nucleophile is the amino group of the pentaglycine (B1581309) cross-bridge within the lipid II precursor of peptidoglycan. nih.govnih.gov

This nucleophilic attack leads to the formation of a new amide bond, covalently linking the C-terminus of the surface protein's threonine to the peptidoglycan. wikipedia.orgnih.gov The now-regenerated sortase enzyme is then free to catalyze another round of protein anchoring. This transpeptidation reaction is a key mechanism for the assembly of the bacterial cell surface. capes.gov.br In vitro assays often utilize small molecules with an N-terminal glycine, such as triglycine (B1329560) (Gly₃), to mimic the natural nucleophile and study the kinetics of the reaction. nih.govdoi.org

Fluorescence Quenching Mechanism in Abz/DNP Substrate Systems

The Abz/DNP substrate is a synthetic peptide that incorporates the LPXTG motif and is designed to study sortase activity using fluorescence. medchemexpress.commedchemexpress.com This system relies on the principle of Förster Resonance Energy Transfer (FRET) to provide a measurable signal upon substrate cleavage. scielo.brresearchgate.net

Förster Resonance Energy Transfer (FRET) Principles of Abz/DNP Pair

FRET is a non-radiative energy transfer process between two light-sensitive molecules, a donor fluorophore and an acceptor chromophore (quencher). wikipedia.orgnih.gov The efficiency of this energy transfer is highly dependent on the distance between the donor and acceptor, typically occurring over distances of 1-10 nanometers. wikipedia.orgbachem.com

In the Abz/DNP FRET pair, Abz (2-aminobenzoyl) acts as the fluorescent donor, and DNP (2,4-dinitrophenyl) serves as the quencher. bachem.comresearchgate.net For FRET to occur, the emission spectrum of the donor (Abz) must overlap with the absorption spectrum of the acceptor (DNP). nih.govchemistrycongresses.ch When the Abz and DNP moieties are in close proximity within the intact peptide substrate, the energy from the excited Abz molecule is transferred to the DNP molecule, which then dissipates this energy non-radiatively (without emitting light). chemistrycongresses.ch This results in the quenching of the Abz fluorescence. researchgate.netnih.gov The efficiency of this energy transfer is inversely proportional to the sixth power of the distance between the donor and acceptor. wikipedia.orgchemistrycongresses.ch

Fluorophore (Abz) and Quencher (DNP) Functionality Upon Cleavage

The Bacterial Sortase Substrate III, Abz/DNP, is designed such that the Abz and DNP groups are positioned on opposite sides of the sortase cleavage site within the LPXTG motif. medchemexpress.commedchemexpress.comnih.gov In its intact state, the peptide holds the Abz (fluorophore) and DNP (quencher) in close enough proximity for efficient FRET to occur, leading to low fluorescence emission. scielo.brresearchgate.net

When Sortase A recognizes and cleaves the peptide between the threonine and glycine residues, the Abz-containing fragment is separated from the DNP-containing fragment. doi.orgresearchgate.net This separation dramatically increases the distance between the fluorophore and the quencher, disrupting the FRET process. nih.gov Consequently, the quenching of the Abz fluorescence is relieved, and an increase in fluorescence intensity is observed. researchgate.netresearchgate.net This change in fluorescence can be monitored in real-time to determine the rate of the sortase-catalyzed reaction. medchemexpress.comdoi.org The excitation wavelength for Abz is typically around 320 nm, with emission measured at approximately 420 nm. medchemexpress.combachem.com

The following table summarizes the key components of the Abz/DNP FRET system for monitoring sortase activity:

ComponentFunctionState in Intact SubstrateState After Cleavage
Abz (2-aminobenzoyl) Fluorophore (Donor)Fluorescence is quenchedFluorescence is emitted
DNP (2,4-dinitrophenyl) Quencher (Acceptor)Accepts energy from AbzNo longer in proximity to accept energy
LPXTG Motif Sortase Recognition & Cleavage SiteConnects Abz and DNP moietiesCleaved by Sortase A

This fluorescence-based assay provides a sensitive and continuous method for studying sortase kinetics and for screening potential inhibitors of this important bacterial enzyme. nih.gov

Methodological Frameworks for Sortase Activity Assessment Employing Abz/dnp Substrate

Fluorescence Resonance Energy Transfer (FRET)-Based Enzymatic Assays

FRET-based assays utilizing the Abz/DNP substrate are a cornerstone for monitoring sortase activity. They offer a continuous and sensitive method for measuring the rate of substrate cleavage in real-time. The assay principle relies on the cleavage of the internally quenched fluorescent peptide by sortase. medchemexpress.combpsbioscience.com This cleavage separates the fluorophore (Abz) from the quencher (DNP), resulting in an increase in fluorescence intensity that is directly proportional to the enzymatic activity. bpsbioscience.combpsbioscience.com The fluorescence signal can be monitored using a fluorometer, typically with an excitation wavelength of around 320-340 nm and an emission wavelength of approximately 420-490 nm. eurogentec.commedchemexpress.comanaspec.com

Optimization of Reaction Conditions for Sortase Activity Measurement

The accuracy and reproducibility of FRET-based sortase assays are highly dependent on the optimization of several key reaction parameters. These include the composition of the buffer, its pH, the reaction temperature, and the duration of the incubation.

The choice of buffer and its pH are critical for optimal sortase activity. The reaction is typically performed in a buffer that maintains a stable pH and contains necessary co-factors. Commonly used buffers include Tris-HCl and HEPES. doi.orgnih.govnih.gov The pH of the reaction buffer is generally maintained in the neutral to slightly alkaline range, with optimal activity often observed between pH 7.5 and 9.0. roboklon.com For instance, a common assay buffer consists of 50 mM Tris-HCl, 150 mM NaCl, and 5 mM CaCl2 at a pH of 7.5. nih.gov Another study utilized a buffer containing 20 mM HEPES at pH 7.5 with 5 mM CaCl2. doi.org The inclusion of calcium chloride (CaCl2) is often important as Ca2+ can be a required co-factor for the activity of some sortases, such as SrtA from S. aureus. biorxiv.orgplos.org However, it's noteworthy that Ca2+-independent sortase mutants have been developed, which may not require calcium in the assay buffer. plos.org

Buffer ComponentTypical ConcentrationpH RangeReference(s)
Tris-HCl20 mM - 50 mM7.5 - 9.0 nih.govnih.govroboklon.com
HEPES20 mM7.5 doi.org
NaCl150 mMN/A nih.govroboklon.com
CaCl₂5 mM - 10 mMN/A doi.orgnih.govplos.org

This table is interactive. Click on the headers to sort.

The incubation period is another critical factor that needs to be optimized based on the enzyme concentration and the desired sensitivity of the assay. For kinetic studies, fluorescence is typically monitored continuously from the start of the reaction. For endpoint assays or screening purposes, a fixed incubation time is used. This can range from a few minutes to several hours. For instance, some protocols suggest a 30-minute incubation, while others may extend up to 8 hours to achieve higher ligation efficiencies in certain applications. roboklon.combpsbioscience.com Optimization of the incubation time is crucial to ensure that the reaction remains in the linear range, allowing for accurate determination of the initial velocity.

Quantitative Fluorometric Analysis of Sortase Activity

The FRET-based assay allows for the quantitative determination of sortase activity by measuring the rate of increase in fluorescence over time. acs.orgnih.gov The cleavage of the Abz-LPETG-Dap(DNP)-NH2 substrate by sortase results in the release of the fluorescent Abz-containing fragment, leading to a time-dependent increase in fluorescence intensity. bpsbioscience.combpsbioscience.com This increase in fluorescence can be monitored using a microplate reader, making the assay amenable to high-throughput formats. bpsbioscience.com By measuring the initial rate of the reaction (the linear phase of fluorescence increase), one can determine the enzyme's specific activity. This quantitative data is essential for determining kinetic parameters such as the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat) for the Abz/DNP substrate. nih.gov However, it has been noted that conventional bulk fluorescence measurements can be susceptible to inner filter effects, which may lead to an underestimation of the true kinetic parameters. acs.orgnih.govnih.gov

Adaptation for High-Throughput Screening (HTS) Applications

The FRET-based assay using the Abz/DNP substrate is particularly well-suited for high-throughput screening (HTS) of potential sortase inhibitors. nih.govnih.govbmglabtech.comassaygenie.com HTS allows for the rapid testing of large libraries of chemical compounds to identify molecules that modulate the activity of a biological target, in this case, sortase A. nih.govbmglabtech.com The assay can be readily adapted to a microplate format (e.g., 96-well or 384-well plates), enabling the simultaneous analysis of numerous samples. bpsbioscience.comnih.govassaygenie.com In a typical HTS setup, the reaction mixture containing the sortase enzyme, the Abz/DNP substrate, and a test compound is incubated in a microplate well. bpsbioscience.com The fluorescence is then measured, and a decrease in the rate of fluorescence increase compared to a control without the inhibitor indicates potential inhibitory activity. nih.gov This approach has been successfully used to screen compound libraries and identify novel sortase inhibitors. nih.gov The simplicity, speed, and potential for automation make the FRET-based Abz/DNP assay a valuable tool in the drug discovery process targeting bacterial sortases. nih.govnih.govbmglabtech.com

High-Performance Liquid Chromatography (HPLC)-Based Methodologies

As an alternative and complementary method to FRET-based assays, High-Performance Liquid Chromatography (HPLC) offers a powerful approach for monitoring sortase activity. nih.govnih.gov This technique provides a more detailed analysis by allowing for the separation and quantification of the substrate, cleavage products, and any reaction intermediates. doi.orgresearchgate.net

In an HPLC-based assay for sortase activity using the Abz-LPETG-Dap(DNP)-NH2 substrate, the reaction is typically initiated and then quenched at specific time points by adding an acid, such as trifluoroacetic acid (TFA). doi.org The quenched reaction mixture is then injected into a reverse-phase HPLC system. doi.org Using a C18 column, the different components of the reaction mixture are separated based on their hydrophobicity. The eluting peaks corresponding to the intact substrate (Abz-LPETG-Dap(DNP)-NH2) and the cleavage products can be detected by monitoring their absorbance at specific wavelengths (e.g., 210 nm and 400 nm) or by fluorescence detection (excitation at 320 nm, emission at 420 nm). doi.org

Direct Monitoring of Substrate Cleavage and Product Formation

The primary application of the Abz/DNP substrate is the direct and continuous monitoring of sortase-catalyzed cleavage. nih.gov This is typically achieved by measuring the increase in fluorescence over time as the enzyme processes the substrate. nih.gov The rate of this fluorescence increase is directly proportional to the rate of the enzymatic reaction, allowing for the determination of key kinetic parameters such as the initial velocity (V₀), Michaelis constant (Kₘ), and catalytic constant (kcat).

The cleavage of the Abz-LPETG-Dap(DNP)-NH₂ substrate by SrtA results in the formation of two distinct products: the Abz-LPET fragment and the G-Dap(DNP)-NH₂ fragment. While the fluorescence assay directly quantifies the rate of cleavage, the formation of these products can be further validated and quantified using other analytical techniques.

Table 1: Key Components of the Abz/DNP Substrate System

ComponentChemical NameFunction
Fluorophore 2-aminobenzoyl (Abz)Emits fluorescence upon excitation when released from the quencher.
Quencher 2,4-dinitrophenyl (DNP)Suppresses the fluorescence of Abz when in close proximity.
Recognition Motif LPETGThe specific amino acid sequence recognized and cleaved by Sortase A.
Cleavage Site Between Threonine (T) and Glycine (B1666218) (G)The specific peptide bond hydrolyzed by the sortase enzyme.

Advantages in Overcoming Fluorescence Inner Filter Effects

A significant challenge in fluorescence-based assays is the inner filter effect, where components of the assay mixture, including the substrate or product, absorb light at the excitation or emission wavelengths, leading to inaccurate fluorescence measurements. Research has indicated that while FRET-based assays can be susceptible to such interferences, the use of the Abz/DNP substrate offers certain advantages. nih.gov The specific excitation and emission wavelengths for Abz (around 320 nm and 420 nm, respectively) are in a region of the spectrum where interference from many biological molecules is minimized. medchemexpress.commedchemexpress.comacetherapeutics.com However, it is acknowledged that the quencher product itself could potentially interfere with the results. nih.gov Careful experimental design, including the use of appropriate controls and concentration ranges, is crucial to mitigate these potential effects.

Complementary Spectroscopic Detection (UV/Vis)

To complement the fluorescence-based measurements and provide a more comprehensive analysis, UV/Vis spectroscopy can be employed. The DNP group has a characteristic absorbance in the UV/Vis spectrum. Following the enzymatic cleavage, the product containing the DNP moiety, G-Dap(DNP)-NH₂, can be detected and quantified by monitoring its absorbance, for instance, at 355 nm. researchgate.net This approach offers an independent method to track product formation and can be particularly useful for validating the results obtained from the fluorescence assay. It also provides a means to analyze the reaction when fluorescence measurements might be compromised by interfering compounds.

Advanced Approaches and Hybrid Methodologies

To enhance the reliability and depth of sortase activity studies, the Abz/DNP substrate is often used in conjunction with more advanced analytical techniques.

Mass Spectrometry for Product Validation in Conjunction with Assays

Mass spectrometry (MS) serves as a powerful tool for the definitive identification and validation of the cleavage products. researchgate.net Following the sortase reaction, the mixture can be analyzed by techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS). This allows for the precise determination of the mass-to-charge ratio (m/z) of the resulting fragments. For example, the expected cleavage product G-Dap(Dnp)-NH₂ has a calculated mass that can be confirmed by MS analysis, providing unequivocal evidence of specific enzymatic cleavage. researchgate.net In some studies, researchers have used High-Performance Liquid Chromatography (HPLC) to separate the reaction products before MS analysis, further enhancing the specificity of the detection. researchgate.net This hybrid HPLC-MS approach is invaluable for confirming the cleavage site and ensuring that the observed fluorescence change is indeed due to the intended enzymatic activity.

Integration with Cell-Based Sortase Activity Studies (if applicable as research tool)

While the Abz/DNP substrate is primarily utilized in in vitro biochemical assays with purified enzymes, its principles can be adapted for studying sortase activity in more complex biological environments. Although direct application within living cells can be challenging due to substrate delivery and background fluorescence, it can be used as a research tool to assess the activity of sortase enzymes present in cellular lysates or extracts. This allows for the investigation of sortase function in a context that more closely mimics its native environment, including the presence of potential cellular regulators. Furthermore, understanding the kinetics of sortase with this substrate in vitro provides a baseline for developing and validating cell-based assays that might employ different reporter systems.

Kinetic and Mechanistic Characterization of Sortase Enzymes Using Abz/dnp Substrate

Determination of Enzyme Kinetic Parameters

The Abz/DNP substrate has been instrumental in determining the fundamental kinetic parameters of sortase enzymes, providing a quantitative measure of their catalytic efficiency and substrate affinity.

Michaelis-Menten Kinetics (K_m, k_cat, V_max)

Studies employing the Abz/DNP substrate have enabled the determination of key Michaelis-Menten parameters for sortase A (SrtA) from Staphylococcus aureus. The Michaelis constant (K_m), which reflects the substrate concentration at half the maximum velocity (V_max), and the catalytic constant (k_cat), representing the turnover number, are crucial for understanding enzyme performance.

For the canonical Abz-LPETG-Dap(DNP)-NH2 substrate, kinetic analysis of S. aureus SrtA has yielded a K_m value of approximately 57 ± 9 μM and a k_cat of 5.7 × 10⁻³ ± 1.5 × 10⁻⁴ min⁻¹. rsc.org However, it is important to note that FRET-based assays can be subject to inner filter effects, which may lead to underestimations of the true kinetic parameters. researchgate.net More recent studies using a discontinuous high-performance liquid chromatography (HPLC) assay with the Abz-LPETG-Dap(DNP)-NH2 substrate have reported a significantly higher K_m of 5.5 mM and a k_cat of 0.27 s⁻¹. researchgate.net These revised values suggest that SrtA is a more robust enzyme than initially indicated by fluorescence quenching assays alone. researchgate.net

The kinetic parameters can be influenced by mutations within the enzyme. For instance, mutations in the substrate binding groove of SrtA, such as L97V, A104G, and A118G, have been shown to increase the K_m and decrease the k_cat, indicating a reduction in both substrate binding and catalytic efficiency. rsc.org

Table 1: Michaelis-Menten Kinetic Parameters for S. aureus SrtA with Abz-LPETG-Dap(DNP)-NH2 Substrate

SrtA VariantK_m (μM)k_cat (min⁻¹)Reference
Wild-type57 ± 95.7 × 10⁻³ ± 1.5 × 10⁻⁴ rsc.org
L97V290 ± 1005.6 × 10⁻⁴ ± 1.6 × 10⁻⁵ rsc.org
A104G180 ± 266.7 × 10⁻⁴ ± 8.0 × 10⁻⁵ rsc.org
A118G300 ± 739.0 × 10⁻⁴ ± 1.9 × 10⁻⁴ rsc.org

Analysis of Rate-Limiting Steps in Sortase Transpeptidation

Steady-state kinetic analyses using Abz/DNP substrates have provided valuable insights into the rate-limiting steps of the sortase reaction. The catalytic cycle of sortase is proposed to follow a ping-pong mechanism, involving the formation of a covalent acyl-enzyme intermediate. nih.gov In this mechanism, the enzyme first binds and cleaves the LPXTG-containing substrate, releasing the C-terminal glycine (B1666218) and forming a thioester intermediate with the threonine residue. This intermediate is then resolved by nucleophilic attack by the amino group of the peptidoglycan precursor.

Kinetic studies have revealed that the rate-limiting step can differ depending on the reaction conditions. In the absence of a nucleophile, where the enzyme only catalyzes the hydrolysis of the substrate, the breakdown of the acyl-enzyme intermediate is the rate-limiting step. nih.gov However, during the transpeptidation reaction in the presence of a suitable nucleophile like triglycine (B1329560), the formation of the acyl-enzyme intermediate becomes the rate-limiting step. nih.gov

Substrate Specificity Profiling of Diverse Sortase Enzymes

The versatility of the Abz/DNP substrate system lies in the ability to readily synthesize variants of the recognition motif, allowing for a systematic investigation of the substrate specificity of different sortase enzymes.

Impact of LPXTG Motif Variations on Sortase Activity

Sortase enzymes exhibit a high degree of specificity for their cognate recognition motifs. For instance, S. aureus SrtA preferentially recognizes the LPXTG sequence, while SrtB recognizes NPQTN. nih.gov The use of Abz/DNP substrates with altered sequences has been pivotal in mapping these specificities.

By replacing the β6/β7 loop of SrtA with that of SrtB, researchers created a chimeric enzyme that gained the ability to acylate NPQTN-containing substrates, demonstrating the critical role of this loop in substrate recognition. nih.gov Similarly, directed evolution studies have successfully engineered SrtA variants with altered specificities for motifs like LAXTG and LPXSG. nih.gov The activity of these evolved sortases towards various modified substrates has been quantified using Abz/DNP-based assays. nih.gov For example, an evolved sortase, eSrtA(2A-9), which was selected for its activity on LAETG substrates, showed significantly higher conversion of Abz-LAETG-K(Dnp) compared to the wild-type enzyme. nih.gov

Table 2: Relative Activity of Evolved SrtA Variants with Modified Substrates

EnzymeSubstrate MotifRelative Activity (%)Reference
eSrtA (Wild-type like)LPETG100 nih.gov
eSrtA (Wild-type like)LAETG<1 nih.gov
eSrtA(2A-9)LPETG~10 nih.gov
eSrtA(2A-9)LAETG100 nih.gov
eSrtA(4S-9)LPETG~5 nih.gov
eSrtA(4S-9)LPESG100 nih.gov

Investigation of P1', P2', and Other Positional Effects

The residues C-terminal to the scissile bond, particularly at the P1' and P2' positions of the nucleophilic substrate, also play a crucial role in sortase activity. For S. aureus SrtA, the nucleophile binding site shows a strong preference for glycine residues. nih.gov While both the S1' and S2' sites (corresponding to the first and second glycine of the pentaglycine (B1581309) cross-bridge) prefer glycine, the S1' site is exclusively selective for it. nih.gov Lengthening the polyglycine nucleophile beyond diglycine does not lead to a further enhancement in binding or catalysis. nih.gov

Studies using chimeric sortase enzymes have also highlighted the importance of residues in the β7–β8 loop in determining the specificity at the P1' position of the sorting motif itself. nih.gov By swapping this loop between different class A sortases, researchers were able to modulate the enzyme's selectivity for substrates with variations at the P1' position (e.g., LPATG, LPATA, and LPATS). nih.gov

Mechanistic Insights from Kinetic Isotope Effects

Kinetic isotope effect (KIE) studies provide a powerful tool to probe the transition state of an enzymatic reaction by measuring the effect of isotopic substitution on the reaction rate. Solvent KIEs, where the reaction is carried out in D₂O instead of H₂O, have been used to investigate the role of proton transfer in the sortase mechanism.

For S. aureus SrtA acting on the Abz-LPETG-Dap(DNP)-NH₂ substrate, inverse solvent kinetic isotope effects have been observed, with a D₂O(k_cat/K_m) of 0.57 ± 0.03. nih.gov An inverse KIE (a value less than 1) suggests that the transition state is more constrained than the ground state. nih.gov These findings, combined with pH-rate profiles, have provided evidence for a "reverse protonation" mechanism where the active site cysteine (Cys184) is the nucleophile in its thiolate form, and a nearby histidine (His120) acts as a general acid. nih.gov

Applications in the Discovery and Characterization of Sortase Modulators

Identification of Sortase Inhibitors as Anti-Virulence Agents

Sortase enzymes are responsible for anchoring surface proteins, many of which are virulence factors, to the cell wall of Gram-positive bacteria. genscript.combpsbioscience.comelifesciences.org Inhibiting these enzymes is a promising anti-virulence strategy that is less likely to induce resistance compared to traditional bactericidal or bacteriostatic antibiotics. nih.gov Bacterial Sortase Substrate III, Abz/DNP, is instrumental in identifying and validating such inhibitors.

The FRET-based assay using this compound, is a robust and sensitive method for high-throughput screening (HTS) of large chemical libraries to identify potential sortase inhibitors. nih.gov Researchers utilize this assay to rapidly test thousands of compounds for their ability to reduce the cleavage of the fluorescent substrate by sortase. nih.govnih.gov

In a typical HTS setup, purified recombinant sortase A is incubated with the Abz/DNP substrate in the presence of a test compound from a library. nih.govnih.gov A reduction in the expected fluorescence signal, compared to a control without any inhibitor, indicates that the compound is interfering with sortase activity. For example, a hybrid virtual and FRET-based screening of a collection of approximately 250,000 compounds used Abz-LPETG-Dap(dnp)-OH as the substrate to identify novel S. aureus SrtA inhibitors. nih.gov This initial screening identified 17 compounds that inhibited the enzyme by more than 50% at a concentration of 200 µM. nih.gov Similarly, a screen of another large chemical database identified an initial hit compound with an IC50 of 37.7 μM using the abz-LPATG-dnp substrate. nih.gov These screening campaigns demonstrate the substrate's critical role in the initial discovery phase of novel anti-virulence drug candidates.

Once potential inhibitors are identified from initial screens, this compound, is used to quantify their potency. The most common metric derived from these assays is the half-maximal inhibitory concentration (IC50), which is the concentration of an inhibitor required to reduce the enzyme's activity by 50%. nih.govnih.gov To determine the IC50 value, dose-response curves are generated by measuring sortase activity across a range of inhibitor concentrations. nih.gov

While the IC50 value is a widely used measure of potency, it can be influenced by experimental conditions, particularly the substrate concentration. youtube.com A more fundamental measure of an inhibitor's affinity for an enzyme is the inhibition constant (Ki), which represents the dissociation constant of the enzyme-inhibitor complex. youtube.comxenotech.com For competitive inhibitors, the Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the substrate concentration and the Michaelis constant (Km) of the enzyme for the substrate. youtube.comxenotech.com

The Abz/DNP substrate has been used to determine the IC50 values for a wide variety of sortase inhibitors, including natural products and synthetic small molecules.

Contributions to Sortase Mediated Ligation Sml and Protein Engineering

Development of Efficient Sortagging Protocols

"Sortagging," a technique that utilizes sortase enzymes to label proteins with a variety of functional moieties, has benefited significantly from the use of fluorogenic substrates like "Bacterial Sortase Substrate III, Abz/DNP." While this specific substrate is predominantly used for assaying enzyme activity rather than as a direct ligation partner in preparative "sortagging," the insights gained from its application have been pivotal in establishing efficient labeling protocols.

The ability to monitor sortase activity in real-time allows for the rapid determination of optimal reaction conditions, such as buffer composition, temperature, and incubation time. bpsbioscience.com Protocols for site-specific protein modification often involve the genetic fusion of a sortase recognition tag (e.g., LPETG) to the target protein. nih.govnih.gov The subsequent sortase-catalyzed reaction with a nucleophile carrying a probe (like a fluorophore or biotin) results in a specifically labeled protein. nih.govnih.gov The development of these protocols has been accelerated by the use of assay kits containing "this compound," which enable researchers to quickly screen for active sortase enzymes and effective reaction conditions before proceeding with the more resource-intensive labeling of the actual protein of interest. bpsbioscience.com

Furthermore, strategies to enhance the efficiency of these protocols include the use of immobilized sortase A, which simplifies the purification of the labeled protein product and allows for the reuse of the enzyme. nih.govmit.edu This approach has been successfully applied in both batch and continuous-flow systems, offering scalability for protein modification reactions. nih.govmit.edu

Optimization of Ligation Yields and Specificity

A significant challenge in SML is the reversibility of the ligation reaction, which can lead to suboptimal yields of the desired product. Research into overcoming this limitation has led to several key optimization strategies.

One major advancement has been the engineering of the sortase A enzyme itself. Comparative studies of different sortase A variants have demonstrated significant improvements in catalytic efficiency and reaction rates. nih.gov For instance, engineered variants with multiple point mutations (referred to as Srt4M and Srt5M) exhibit faster ligation kinetics compared to earlier versions, allowing for maximal ligation in a shorter time and minimizing the impact of the reverse reaction. nih.gov

Another critical area of optimization involves modifying the substrate and reaction components. The stoichiometry of the reacting partners (the protein with the sortase tag and the nucleophile) can be adjusted to drive the reaction towards the product. nih.gov Additionally, strategies to sequester reaction by-products have been developed. One such method, termed metal-assisted sortase-mediated ligation (MA-SML), utilizes a modified sortase tag (e.g., LPXTGGH) that, upon cleavage, releases a peptide fragment that can be sequestered by Ni2+ ions, thereby preventing the reverse reaction. nih.gov This has been shown to consistently improve ligation yields, even when using a 1:1 molar ratio of reactants, and has been successfully applied to the attachment of fluorophores and PEG moieties to proteins. nih.gov

The table below summarizes the relative efficiencies of different Sortase A variants in a model ligation reaction.

Sortase A VariantOptimal Reaction TimeRelative Ligation EfficiencyKey Characteristics
Srt3M2-3 hoursModerateSignificant back-reaction observed after longer incubation times.
Srt4M~15 minutesHighMost efficient variant with very rapid reaction rates.
Srt5M1-2 hoursHighSecond fastest variant, offering a good balance of speed and efficiency.

Data compiled from studies on model peptide and protein segment ligations. nih.gov

Engineering of Novel Peptide Substrates for SML Applications

The specificity of sortase enzymes for their recognition motifs, while advantageous for site-specific labeling, can also be a limitation. Consequently, significant effort has been dedicated to engineering both the sortase enzyme and its peptide substrates to expand the toolkit for SML.

One innovative approach to substrate engineering involves the creation of "switchable" sortase substrates. In this strategy, a key residue in the recognition motif, such as the leucine (B10760876) in LPXTG, is replaced with a protected cysteine residue (e.g., Cys(StBu)). This modified substrate is active for ligation. Following the ligation reaction, the protecting group can be removed, rendering the newly formed ligation site inactive for subsequent sortase-catalyzed reactions. This allows for multi-fragment assemblies in a controlled, stepwise manner. nih.gov

Another powerful strategy to create irreversible ligation reactions is the use of depsipeptide substrates. In these substrates, the scissile amide bond between threonine and glycine (B1666218) in the LPXTG motif is replaced with an ester linkage. nih.gov When sortase cleaves this ester bond, the resulting alcohol is a poor nucleophile for the reverse reaction, effectively making the ligation irreversible. This approach allows for the complete labeling of proteins with only a small excess of the substrate and catalytic amounts of sortase. nih.gov The compatibility of depsipeptide substrates with various engineered sortase A variants has been demonstrated, further expanding the possibilities for orthogonal protein labeling. nih.gov

These advancements in engineering novel peptide substrates, often guided by kinetic data obtained using tools like "this compound," are paving the way for more complex and efficient protein modifications, including the synthesis of protein-drug conjugates, the construction of protein oligomers, and the site-specific labeling of proteins on living cells. nih.govnih.gov

Role in Understanding Bacterial Pathogenesis and Virulence Factor Anchoring

Elucidation of Sortase's Essential Role in Bacterial Cell Wall Biogenesis

Sortase enzymes are transpeptidases that play a crucial role in the biogenesis of the bacterial cell wall by anchoring a wide array of surface proteins to the peptidoglycan layer. nih.govnih.govnih.gov These anchored proteins are vital for bacterial interaction with the host environment, nutrient acquisition, and structural integrity. nih.gov The sortase-mediated reaction occurs in two main steps: first, the enzyme's active site cysteine residue cleaves the protein substrate within the LPXTG sorting signal, forming a covalent thioester intermediate. nih.govrsc.org Second, this intermediate is resolved by a nucleophilic attack from the amino group of a pentaglycine (B1581309) crossbridge in a lipid II precursor molecule, resulting in the covalent attachment of the protein to the cell wall. nih.govrsc.org

The use of Bacterial Sortase Substrate III, Abz/DNP, has been instrumental in dissecting this process. By mimicking the natural LPXTG sorting signal, the substrate allows researchers to monitor the initial cleavage step of the transpeptidation reaction in real-time. nih.govrsc.org Studies utilizing this substrate have helped confirm the kinetic parameters of SrtA, providing a deeper understanding of the enzyme's efficiency and catalytic mechanism. nih.gov This knowledge is fundamental to appreciating how bacteria construct their cell surface, a process essential for their viability and function.

Investigation of Virulence Factor Anchoring Mechanisms

Many of the proteins anchored by sortases are critical virulence factors, collectively known as MSCRAMMs (Microbial Surface Components Recognizing Adhesive Matrix Molecules). rsc.org These factors mediate bacterial adhesion to host tissues, invasion of cells, and evasion of the host immune system. nih.govscispace.com Sortase A, often considered a "housekeeping" sortase, is responsible for anchoring the majority of these virulence-associated proteins in pathogens like Staphylococcus aureus. nih.govnih.gov

This compound, and its variants are invaluable for investigating the specificity and mechanics of this anchoring process. Research has employed various forms of the substrate, such as Abz-LPATGG-K(Dnp) and Abz-LPATSG-K(Dnp), to probe the substrate selectivity of different sortase enzymes. nih.gov For instance, studies on chimeric sortases, where structural loops like the β7–β8 loop are swapped between species, use these substrates to determine how enzyme structure dictates recognition of specific sorting motifs. nih.gov This line of research clarifies how a pathogen precisely controls the display of its virulence factors, which is a key aspect of its pathogenic strategy. The ability to monitor the cleavage of these synthetic substrates provides direct insight into the first and most critical step of virulence factor anchoring. nih.govnih.gov

Sortase as a Target for Novel Anti-Bacterial Therapies

The central role of sortase in expressing virulence, combined with the fact that it is often non-essential for bacterial growth in vitro, makes it an ideal target for novel anti-virulence therapies. nih.govnih.gov Unlike traditional antibiotics that kill bacteria and create strong selective pressure for resistance, anti-virulence drugs aim to disarm pathogens, making them susceptible to host immune clearance. nih.gov Inhibiting sortase prevents the anchoring of virulence factors, thereby reducing the bacterium's ability to cause infection. nih.govnih.gov

The development of sortase inhibitors relies heavily on high-throughput screening (HTS) assays, where this compound, is a cornerstone. nih.govnih.gov In these FRET-based assays, libraries of chemical compounds are screened for their ability to inhibit sortase-mediated cleavage of the substrate. rsc.org A compound that prevents the expected increase in fluorescence is identified as a potential inhibitor. nih.gov This methodology has led to the discovery of numerous classes of SrtA inhibitors, including peptidomimetics, triazolothiadiazoles, and natural products like coumarins. nih.govnih.govnih.gov For example, a small molecule inhibitor identified through a screening campaign that used a fluorogenic abz-LPATG-dnp substrate was shown to block sortase activity in vitro and protect mice from a lethal S. aureus infection, validating sortase inhibition as a viable therapeutic strategy. nih.gov

Research AreaRole of this compoundKey Findings
Cell Wall Biogenesis Mimics the natural LPXTG motif to allow real-time study of the sortase transpeptidation reaction. nih.govrsc.orgEnables characterization of enzyme kinetics and the catalytic mechanism essential for cell wall construction. nih.gov
Virulence Factor Anchoring Used in assays with sequence variations to probe the substrate specificity of different sortase enzymes. nih.govHelps elucidate how enzyme structure dictates the recognition and anchoring of specific virulence factors. nih.gov
Anti-Bacterial Therapies Serves as the key reagent in FRET-based high-throughput screening (HTS) for sortase inhibitors. nih.govrsc.orgnih.govFacilitated the discovery of multiple classes of sortase inhibitors that can reduce bacterial virulence in preclinical models. nih.gov

Future Directions and Emerging Research Avenues Utilizing Abz/dnp Substrate

Development of Orthogonal Sortase Systems for Complex Biological Systems

A significant frontier in protein engineering is the ability to perform multiple, distinct modifications on a single protein or within a complex cellular environment. This requires "orthogonal" sortase systems, where multiple sortase enzymes recognize unique peptide sequences, allowing for independent and specific labeling reactions. nih.gov The development and characterization of these engineered sortases rely heavily on substrates analogous to Abz/DNP.

Researchers have successfully evolved variants of Staphylococcus aureus Sortase A (SrtA) to recognize altered sorting motifs, such as LAXTG and LPXSG, creating orthogonal enzyme-substrate pairs. researchgate.net The efficiency and specificity of these new sortases are typically validated using custom-synthesized fluorogenic substrates where the canonical LPETG sequence in the Abz/DNP scaffold is replaced with the new target motif. nih.gov For instance, chimeric sortase enzymes, created by swapping structurally conserved loops between sortases from different bacterial species, have been tested against a panel of Abz/Dnp probes with varied recognition sequences (e.g., LPATG, LPATA, LPATS) to map their substrate selectivity. nih.gov This allows for the identification of highly specific and mutually non-reactive pairs for applications like dual-protein labeling. nih.govwhiterose.ac.uk The ability to orthogonally label different proteins on a cell surface or different domains of a single protein opens up new possibilities for studying protein-protein interactions, assembling complex protein architectures, and creating advanced biomaterials.

Table 1: Examples of Sortase Recognition Motifs for Orthogonal Systems

Sortase VariantRecognition MotifApplication Highlight
Wild-Type S. aureus SrtALPXTGStandard for C-terminal protein labeling. genscript.com
Evolved SrtA Variant 1LAXTGUsed in orthogonal pairs for multi-protein conjugation. researchgate.net
Evolved SrtA Variant 2LPXSGDeveloped for dual-labeling experiments alongside wild-type SrtA. nih.gov
S. pneumoniae SrtA ChimeraLPXTX (various)Demonstrates altered substrate selectivity for broader applications. nih.gov

Integration with Single-Molecule and High-Resolution Biophysical Techniques

The study of enzyme kinetics and protein dynamics is undergoing a revolution thanks to single-molecule and high-resolution biophysical methods. The Abz/DNP substrate is ideally suited for integration into these advanced platforms. Single-molecule Förster Resonance Energy Transfer (smFRET) can provide profound insights into the conformational dynamics of proteins. nih.gov By adapting the Abz/DNP system, researchers can directly observe the cleavage of a single substrate molecule by a single sortase enzyme in real time, revealing transient intermediates and kinetic details obscured in bulk assays.

Furthermore, high-resolution techniques like atomic force microscopy can be combined with fluorescence to correlate mechanical changes with enzymatic activity. nih.gov For example, a protein of interest could be tethered between a surface and a cantilever, with a sortase-mediated ligation reaction initiated using a fluorescently labeled probe derived from the Abz/DNP template. This would allow for the simultaneous measurement of binding forces and the visualization of the labeling event. Kinetic parameters for sortase activity, determined using Abz/DNP substrates in bulk fluorescence assays, provide a crucial baseline for interpreting the data from these more complex single-molecule experiments. nih.gov

Table 2: Kinetic Parameters of S. aureus SrtA with Abz/DNP-type Substrate

ParameterValueSignificance
Km2911.3 ± 62.9 µMRepresents the substrate concentration at which the reaction rate is half of Vmax. nih.gov
kcat0.066 ± 0.012 s⁻¹Known as the turnover number, it represents the number of substrate molecules converted to product per enzyme molecule per second. nih.gov
kcat/Km22.6 M⁻¹s⁻¹A measure of the enzyme's catalytic efficiency. nih.gov

Design of Next-Generation Fluorogenic Probes for Enhanced Sensitivity and Specificity

While the Abz/DNP substrate is a powerful tool, research is actively focused on creating next-generation probes with improved characteristics. The core design—a fluorophore/quencher pair separated by a cleavable linker—serves as a versatile template for these innovations. rsc.org

One major avenue of development is the creation of depsipeptide substrates. In these probes, the scissile amide bond between threonine and glycine (B1666218) is replaced with an ester linkage. nih.govwhiterose.ac.uk Sortase-mediated cleavage of this ester bond releases an alcohol, which is a poor nucleophile. This effectively makes the labeling reaction irreversible, driving the reaction to completion even with catalytic amounts of sortase and preventing the reverse reaction that can limit yields with standard peptide substrates. nih.govwhiterose.ac.uk

Another area of innovation involves modifying the fluorophore-quencher pair to optimize photophysical properties. This includes using fluorophores with longer excitation and emission wavelengths to minimize background autofluorescence from biological samples, thereby enhancing signal-to-noise ratios. By combining these strategies—such as pairing an optimized FRET pair with a depsipeptide linkage in an orthogonal sortase recognition sequence—researchers can design highly sensitive and specific probes for demanding applications in live-cell imaging and diagnostics.

Table 3: Comparison of Sortase Substrate Generations

FeatureStandard Abz/DNP SubstrateNext-Generation Substrates (e.g., Depsipeptides)
Reaction Mechanism Reversible transpeptidation nih.govEffectively irreversible cleavage of an ester bond nih.govwhiterose.ac.uk
Reaction Efficiency Limited by reverse reaction; may require excess substrate nih.govHigher yields; efficient with catalytic enzyme amounts nih.gov
Fluorophore/Quencher Abz/Dnp (Ex/Em ~320/420 nm) medchemexpress.comCan be substituted with red-shifted dyes for improved imaging
Primary Application In vitro enzyme activity assays, inhibitor screening nih.govEfficient and permanent protein labeling, in vivo applications nih.gov

Q & A

Q. How should experiments using Bacterial Sortase Substrate III, Abz/DNP be designed to assess Sortase A (SrtA) activity?

Methodological Answer:

  • Fluorescence Parameters: Monitor cleavage using fluorescence spectroscopy at Ex/Em = 320 nm/420 nm, as the substrate’s FRET pair (Abz as the fluorophore and DNP as the quencher) releases fluorescence upon SrtA-mediated cleavage .
  • Control Experiments: Include negative controls (e.g., SrtA inhibitors like β-lactam compounds) and positive controls (purified SrtA with known activity). Validate specificity using SrtA knockout strains .
  • Kinetic Assays: Measure initial reaction rates under saturating substrate conditions. Use Michaelis-Menten kinetics to calculate KmK_m and kcatk_{cat}. For this substrate, reported values are Km=4.0μMK_m = 4.0 \, \mu M and kcat=210s1k_{cat} = 210 \, s^{-1} .

Q. What detection methods are optimal for monitoring substrate cleavage by SrtA?

Methodological Answer:

  • Real-Time Fluorescence: Use plate readers or fluorometers with appropriate filters (Ex/Em = 320/420 nm). Ensure minimal photobleaching by limiting light exposure .
  • HPLC/MS Validation: Confirm cleavage products via HPLC or mass spectrometry to rule out nonspecific degradation .
  • Quenching Artifacts: Account for buffer components (e.g., DMSO >1% can interfere with fluorescence) and adjust solvent compatibility (substrate solubility: 50 mg/mL in DMSO; <0.1 mg/mL in H₂O) .

Q. How does the LPXTG motif in the substrate influence SrtA recognition and catalysis?

Methodological Answer:

  • Motif Specificity: SrtA cleaves after the threonine (T) in the LPXTG motif. Mutagenesis studies (e.g., LPXSG or LPXTA variants) show reduced cleavage efficiency, confirming motif specificity .
  • FRET Design: The substrate’s internal quenching (Abz/DNP) ensures minimal background fluorescence until cleavage occurs, enabling precise activity measurements .

Advanced Research Questions

Q. How can researchers resolve discrepancies in kinetic data (e.g., variable KmK_mKm​) across studies using this substrate?

Methodological Answer:

  • Enzyme Purity: Verify SrtA purity via SDS-PAGE and activity assays. Contaminating proteases (e.g., glutamyl endopeptidases) can alter kinetics .
  • Buffer Conditions: Standardize pH (optimal range: 7.0–7.5), ionic strength, and divalent cations (Ca²⁺ enhances SrtA activity) .
  • Substrate Batch Variability: Characterize each batch via HPLC for purity (>99%) and confirm solubility profiles .

Q. What strategies optimize this substrate for high-throughput screening (HTS) of SrtA inhibitors?

Methodological Answer:

  • Solubility Optimization: Use DMSO stocks (50 mg/mL) diluted in assay buffers to prevent aggregation. Include detergents (e.g., 0.01% Tween-20) if precipitation occurs .
  • Miniaturization: Adapt assays to 384-well plates with reduced reaction volumes (10–20 µL). Validate Z’-factors (>0.5) to ensure robustness .
  • Counter-Screens: Rule out false positives by testing inhibitors against unrelated proteases (e.g., trypsin) .

Q. How can this substrate be integrated with structural biology techniques to study SrtA’s catalytic mechanism?

Methodological Answer:

  • Cryo-EM/X-ray Crystallography: Co-crystallize SrtA with the substrate or its transition-state analogs. Use FRET data to inform conformational changes during catalysis .
  • Molecular Dynamics (MD) Simulations: Pair experimental cleavage rates with MD simulations to model enzyme-substrate interactions (e.g., LPXTG motif flexibility) .
  • Mutational Analysis: Combine kinetic data with alanine-scanning mutagenesis to identify critical residues in SrtA’s active site .

Data Interpretation and Validation

Q. What are common pitfalls in interpreting fluorescence data from this substrate, and how can they be mitigated?

Methodological Answer:

  • Inner Filter Effect: High substrate concentrations (>10 µM) can attenuate fluorescence. Perform dilution series to identify linear ranges .
  • Photobleaching: Limit exposure time and use anti-fade reagents. Include no-enzyme controls to quantify baseline fluorescence decay .
  • Environmental Sensitivity: Temperature fluctuations can alter fluorescence intensity. Use thermostatted cuvette holders .

Literature and Data Integration

Q. How should researchers systematically review conflicting data on SrtA-substrate interactions in existing literature?

Methodological Answer:

  • Database Searches: Use PubMed and EMBASE with Boolean terms: ("Sortase A" OR SrtA) AND ("substrate specificity" OR LPXTG) AND (fluorescence OR kinetics). Apply study filters for in vitro assays .
  • Critical Appraisal: Compare methods (e.g., enzyme sources, assay conditions) and prioritize studies with rigorous controls (e.g., knockout validations) .
  • Meta-Analysis: Pool kinetic data (e.g., KmK_m) using random-effects models if heterogeneity is high .

Q. Tables

Kinetic Parameters for this compound
KmK_m (µM)
kcatk_{cat} (s⁻¹)
Purity
Optimal pH Range
Reference

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.